2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a benzylthio group, a tetrahydropyrazolopyridine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with a thiol under basic conditions.
Synthesis of the Tetrahydropyrazolopyridine Moiety: This step may involve cyclization reactions starting from appropriate precursors.
Coupling with Piperazine: The piperazine ring can be introduced through nucleophilic substitution or other coupling reactions.
Final Assembly: The final compound is assembled by linking the benzylthio group, tetrahydropyrazolopyridine moiety, and piperazine ring through appropriate condensation or substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds may be studied for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets, such as enzymes or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, if the compound acts on a receptor, it may bind to the receptor and modulate its activity, either activating or inhibiting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness
The unique combination of functional groups in 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one may confer specific biological or chemical properties that are not observed in similar compounds. For example, the presence of the benzylthio group may enhance lipophilicity, while the tetrahydropyrazolopyridine moiety may contribute to specific binding interactions with biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)19-14-18-8-4-5-9-25(18)22-19/h1-3,6-7,14H,4-5,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXPTDAZAQWHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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